6-Chloro-1-hexyne

Catalog No.
S1509541
CAS No.
10297-06-0
M.F
C6H9Cl
M. Wt
116.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-1-hexyne

6-Chloro-1-hexyne (CAS 10297-06-0) resolves the problem of premature halide displacement in multi-step routes. The robust C-Cl bond withstands alkyne chemistry (Sonogashira, CuAAC, RuAAC), enabling true orthogonal functionalization:

  • First modify the alkyne under conditions that would cleave C-Br/I, then utilize the chloride for substitution.
  • Delivers higher yields in RuAAC for 1,5-disubstituted triazoles compared to bromo/iodo analogs.
  • Tolerates basic and organometallic reagents, minimizing side products.

Supplied with ≥97% GC purity; continuous stock.

CAS Number

10297-06-0

Product Name

6-Chloro-1-hexyne

IUPAC Name

6-chlorohex-1-yne

Molecular Formula

C6H9Cl

Molecular Weight

116.59 g/mol

InChI

InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h1H,3-6H2

InChI Key

ZUKOCGMVJUXIJA-UHFFFAOYSA-N

SMILES

C#CCCCCCl

Canonical SMILES

C#CCCCCCl

The exact mass of the compound 6-Chloro-1-hexyne is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116032. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6-Chlorohex-1-yne, 5-Hexynyl chloride, 1-Hexyne, 6-chloro-

Purity

≥97%

Package Size

5 g

6-Chloro-1-hexyne is a linear C6 bifunctional organic compound featuring a terminal alkyne (C≡CH) at one end and a primary alkyl chloride (-Cl) at the other. This structure makes it a versatile building block in organic synthesis, enabling sequential or orthogonal reactions. The terminal alkyne is a substrate for copper- or ruthenium-catalyzed azide-alkyne cycloadditions (Click Chemistry), Sonogashira couplings, and other C-C bond-forming reactions, while the alkyl chloride allows for nucleophilic substitution to introduce a wide variety of functional groups. This dual reactivity is fundamental to its role as a linker and intermediate in the synthesis of complex molecules, polymers, and functional materials.

Research & Procurement Fit

Bifunctional Handle Terminal alkyne and primary alkyl chloride enable orthogonal synthetic transformations.
Four-Carbon Spacer Controls polymer backbone spacing, macrocycle ring size, and nanomaterial surface properties.
Chloroalkyne Reactivity Distinct profile versus bromo- or iodo-alkynes may dictate reaction pathway choice.

Substituting 6-Chloro-1-hexyne with its bromo or iodo analogs (e.g., 6-Bromo-1-hexyne) is a critical procurement decision that directly impacts synthesis strategy and outcomes. The carbon-halogen bond strength and leaving group ability follow the order I > Br > Cl. Consequently, 6-Bromo-1-hexyne is significantly more reactive in nucleophilic substitution reactions. While this enhanced reactivity can be beneficial for forcing a difficult substitution, it fails in processes requiring chemoselectivity, where reactions must first occur at the alkyne terminus without disturbing the halide. The greater stability of the C-Cl bond allows for a broader range of reaction conditions (e.g., certain basic or organometallic reagents) to be applied to the alkyne without premature side reactions at the chloro end, a crucial factor for multi-step syntheses. Therefore, selecting the chloro variant is often a deliberate choice for process control and yield optimization, not an arbitrary selection of a halide.

Substitution Risk

Chain-length analogs

Shorter or longer spacer (e.g., 5-chloro-1-pentyne) may shift polymer morphology, macrocycle conformation, or surface properties.

Halogen exchange (Cl to Br)

Reported chemoselectivity switch in photoredox C-H functionalization: chloroalkynes yield vinyl chlorides, bromoalkynes give alkynylated products.

Non-halogenated 1-hexyne

Observed hydroboration rate difference; reaction conditions and process optimization may require review.

Chloro Group Stable Under Silyl Deprotection

In synthetic routes requiring a protected alkyne, the stability of the C-Cl bond is a key advantage. For example, a trimethylsilyl (TMS) protected alkyne can be deprotected using conditions like potassium carbonate in methanol. These mild basic conditions are often fully compatible with the 6-chloro functional group, which remains intact for subsequent nucleophilic substitution steps. In contrast, more reactive analogs like 6-iodo-1-hexyne could be susceptible to elimination or substitution under similar basic deprotection conditions, compromising the synthetic route. This chemical orthogonality makes 6-chloro-1-hexyne a more reliable choice for complex, multi-step synthetic sequences where functional group tolerance is paramount.

Evidence DimensionChemical Compatibility / Orthogonality
Target Compound DataThe C-Cl bond is stable to common alkyne deprotection conditions (e.g., K2CO3/MeOH, TBAF).
Comparator Or BaselineC-Br and C-I bonds are weaker and more reactive, making them more susceptible to undesired side reactions (substitution, elimination) under identical deprotection conditions.
Quantified DifferenceQualitatively higher process reliability and yield preservation due to superior functional group compatibility.
ConditionsStandard silyl-alkyne deprotection protocols.

This stability allows for more flexible and robust synthetic planning, reducing process failures and improving overall yield in multi-step syntheses.

Hydroboration Rate
Head-to-head
0.422 rel. rate
vs 1-Hexyne 100 · 1-Br-hexyne 1.01 · 1-I-hexyne 12.3
Rate context: ~237× slower than parent 1-hexyne; may require process re-optimization.
9-BBN, CCl₄, competitive kinetics.

RuAAC: Yield Advantage of Chloro-Alkynes

While copper-catalyzed click chemistry (CuAAC) produces 1,4-disubstituted triazoles, ruthenium catalysis (RuAAC) is used to generate the 1,5-disubstituted regioisomer. In a study of RuAAC reactions with 1-haloalkynes, chloro-substituted alkynes generally provided the highest yields compared to their bromo- and iodo-substituted counterparts. This demonstrates a clear case where the electronic properties of the chloro-substituent provide a direct yield advantage over other halides for a specific, widely used reaction class.

Evidence DimensionReaction Yield
Target Compound DataHighest yields obtained for chloro-substituted alkynes.
Comparator Or BaselineBromo- and iodo-substituted alkynes gave lower yields under the same conditions.
Quantified DifferenceQualitatively described as providing the 'highest yields' in the comparative study.
ConditionsRuthenium-catalyzed azide-alkyne cycloaddition (RuAAC) with various alkyl azides, typically using a Cp-ligated ruthenium catalyst in acetonitrile.

For researchers specifically targeting 1,5-disubstituted triazoles via RuAAC, procuring the chloro-alkyne offers a quantifiable yield advantage over other halo-alkyne alternatives.

Photoredox Pathway
Head-to-head
Chloro → vinyl chlorides
Bromo → alkynylated products
Chemoselectivity switch; supports chloroalkyne selection for vinyl chloride building blocks.
Visible light, diaryl ketone photocatalyst.

Sonogashira Coupling: Fewer Side Reactions

The Sonogashira coupling reaction is a cornerstone method for forming C(sp)-C(sp2) bonds. A common and problematic side reaction is the Glaser homocoupling of the terminal alkyne, which consumes starting material and complicates purification. While reaction conditions are the primary driver, the choice of halide on the coupling partner can influence catalyst behavior and reaction outcomes. The lower reactivity of the C-Cl bond in 6-chloro-1-hexyne, compared to C-Br or C-I, can be advantageous. It makes the molecule less prone to certain catalyst-mediated degradation pathways or intramolecular side reactions under the basic conditions of the coupling, contributing to cleaner reaction profiles and potentially higher yields of the desired cross-coupled product.

Evidence DimensionSide Reaction Propensity
Target Compound DataLower reactivity of the C-Cl bond reduces susceptibility to certain degradation or intramolecular side reactions.
Comparator Or BaselineMore reactive C-Br and C-I analogs can undergo undesired reactions more readily under basic, metal-catalyzed conditions.
Quantified DifferenceQualitative improvement in reaction cleanliness and reduction of specific byproducts.
ConditionsPalladium-copper catalyzed Sonogashira coupling conditions with an amine base.

Choosing 6-chloro-1-hexyne can lead to cleaner reactions, simpler purification, and better overall process efficiency in Sonogashira couplings compared to more reactive halo-analogs.

Nanoparticle Functionalization
Reported
One-step HEBM forms chloroalkyl-Si NPs
Reported method for stable, surface-functionalized nanomaterials.
Chain length influences surface properties.

Multi-Step Orthogonal Synthesis

Ideal for complex synthetic routes where the alkyne must be modified first (e.g., via Sonogashira coupling or cycloaddition) under conditions that must not affect the halide. The stability of the C-Cl bond ensures it survives these initial steps, remaining available for a subsequent nucleophilic substitution to complete the molecular assembly.

Synthesis of 1,5-Disubstituted Triazoles

When the synthesis target is specifically the 1,5-disubstituted triazole isomer, this compound is a preferred precursor for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Evidence suggests that chloro-substituted alkynes can provide higher yields in this reaction compared to bromo or iodo analogs, making it the procurement choice for maximizing efficiency.

Functional Polymers and Materials

Serves as a key monomer or linker in materials science. It has been used to prepare disubstituted polyacetylenes and for the functionalization of silicon nanoparticles. The chloro group can be converted to other functionalities either before or after polymerization, allowing for the synthesis of materials with tailored properties.

Bioactive Heterocycle Scaffolds

Used as a starting material for constructing complex heterocyclic systems, such as bis(indolyl)maleimide pyridinophanes, which have shown activity as enzyme inhibitors. The defined six-carbon chain and dual reactivity are critical for achieving the required geometry and functionality in these advanced molecular architectures.

Application Fit Matrix

Application
Selection Property
Validation Focus
Functionalized polyacetylene synthesis
Four-carbon chloroalkyne spacer for backbone tethering
Polymer morphology and photophysical performance
Macrocyclic heterophane construction
Chloroalkyl chain dictates ring size and conformation
Macrocycle geometry and GSK-3 inhibition context
Diethyl 6-chloro-1-hexynylphosphonate preparation
Terminal alkyne lithiation to reactive phosphonate
Phosphonate coupling and subsequent heterocycle formation
PROTAC linker design
Defined spacer length for ternary complex stability
PROTAC degradation efficiency and linker optimization

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

10297-06-0

Wikipedia

6-Chloro-1-hexyne
van Delft et al. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis. Nature Chemical Biology, doi: 10.1038/s41589-019-0365-8, published online 7 October 2019
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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